molecular formula C19H14N2O4S2 B2794408 (Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868141-90-6

(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2794408
CAS No.: 868141-90-6
M. Wt: 398.45
InChI Key: IXAVYVPMVVPIHF-NXVVXOECSA-N
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Description

The compound “(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a rhodanine derivative featuring a 2,4-dimethoxyphenyl substituent at position 3 and a 2-oxoindolin-3-ylidene moiety at position 4. Rhodanine-based compounds are well-documented for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-24-10-7-8-13(14(9-10)25-2)21-18(23)16(27-19(21)26)15-11-5-3-4-6-12(11)20-17(15)22/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRVMEUAPVXLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Rhodanine derivatives share a common core structure but exhibit variations in substituents that significantly alter their physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physical Properties
Compound Name Substituents (Position 3 and 5) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
(Z)-3-(2,4-Dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (Target) 2,4-Dimethoxyphenyl; 2-oxoindolin-3-ylidene Not reported Not reported Not available in evidence -
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 4-Hydroxyphenylimino methyl; 5-chloro-2-oxoindolin-3-ylidene Not reported Not reported $ ^1H $-NMR: Aromatic protons at 6.94–8.75 ppm; absence of NH$2$/CH$2 $ signals
(Z)-5-(4-Methoxybenzylidene)-3-(2-anilino-2-oxoethyl)-2-thioxothiazolidin-4-one (3e) 2-Anilino-2-oxoethyl; 4-methoxybenzylidene 190–192 60 IR: C=O (1680 cm$ ^{-1} $), C=S (1220 cm$ ^{-1} $)
(Z)-3-(Benzo[d]thiazol-2-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (A5) Benzo[d]thiazol-2-yl; 4-hydroxy-3-methoxybenzylidene 214–216 87 IR: OH (3400 cm$ ^{-1} $), C=O (1675 cm$ ^{-1} $)

Key Observations :

  • Methoxy and hydroxy substituents on aromatic rings (e.g., A5, 3e) correlate with higher melting points due to increased intermolecular hydrogen bonding .
  • Chloro substituents (e.g., 5-chloroindolinone in ) may reduce solubility but enhance lipophilicity, impacting bioavailability.

Key Observations :

  • Methoxy and hydroxy groups (e.g., A6, A5) enhance enzyme inhibitory activity by facilitating hydrogen bonding with active sites .
  • Fluorophenyl substituents (e.g., ) improve anti-biofilm potency, likely due to increased membrane permeability.

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